DL-Homocystine

Descripción general

Descripción

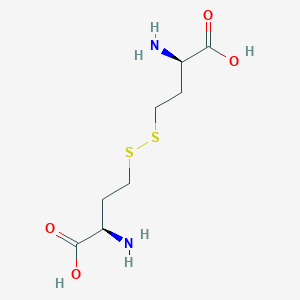

DL-Homocystine is an organic disulfide compound formed by the oxidative dimerization of homocysteine. It is a dipeptide consisting of two homocysteine molecules joined by a disulfide bond. Homocysteine is a sulfur-containing amino acid that arises during methionine metabolism. This compound is significant in various biochemical processes and has been studied for its role in health and disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Homocystine can be synthesized through the oxidative dimerization of homocysteine. This process involves the oxidation of homocysteine in an aqueous solution, often using hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidative dimerization of DL-homocysteine. The process typically involves the use of DL-methionine as a starting material, which is industrially synthesized using general chemical synthesis methods. The reaction is carried out under nitrogen to prevent unwanted side reactions .

Análisis De Reacciones Químicas

Types of Reactions: DL-Homocystine undergoes various chemical reactions, including:

Oxidation: Conversion to homocysteic acid.

Reduction: Reduction back to homocysteine.

Substitution: Reactions involving the disulfide bond.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Thiol-containing compounds under mild conditions.

Major Products:

Oxidation: Homocysteic acid.

Reduction: Homocysteine.

Substitution: Various thiol-substituted derivatives

Aplicaciones Científicas De Investigación

Cardiovascular Research

DL-Homocystine in Cardiac Function Studies

This compound has been studied for its effects on cardiac contractility and vascular function. Research indicates that acute administration of DL-homocysteine thiolactone hydrochloride (DL-Hcy TLHC) can significantly alter cardiac parameters such as maximum rate of pressure development () and coronary flow (CF) in isolated rat hearts. For instance:

- Cardiac Contractility : Studies showed that DL-Hcy TLHC administration decreased , systolic left ventricular pressure (SLVP), and CF, indicating impaired cardiac function under certain conditions .

- Oxidative Stress : The compound's influence on oxidative stress markers was also evaluated, revealing complex interactions with gasotransmitters that could modulate cardiac responses .

Environmental Applications

This compound in Nanoparticle Functionalization

Recent studies have explored the use of this compound in the green synthesis of functionalized magnetic nanoparticles (MNPs) for environmental remediation. The functionalization process enhances the adsorption properties of these nanoparticles, making them effective for removing hazardous substances from wastewater:

- Mercury Ion Removal : Research demonstrated that this compound decorated magnetic nanoparticles could effectively adsorb mercury ions from simulated industrial wastewater. The functionalization was confirmed through various characterization techniques, including FTIR analysis, which indicated successful grafting of this compound onto the nanoparticle surface .

Material Science

This compound in Material Development

In material science, this compound has been utilized to develop novel materials with enhanced properties:

- Magnetic Nanoparticles : The incorporation of this compound into silica-coated magnetic nanoparticles has been shown to improve their structural integrity and functionality. These materials exhibit significant potential for applications in catalysis and environmental cleanup due to their high surface area and reactivity .

Table 1: Effects of this compound on Cardiac Parameters

| Parameter | Control Condition | DL-Hcy TLHC (10 μM) | Significance Level |

|---|---|---|---|

| 2000 mmHg/s | 1500 mmHg/s | ||

| SLVP | 120 mmHg | 90 mmHg | |

| CF | 50 mL/min | 30 mL/min |

Table 2: Adsorption Efficiency of this compound Functionalized MNPs

| Ion Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Mercury | 100 | 10 | 90% |

Case Studies

- Cardiac Function Study :

- Environmental Remediation :

Mecanismo De Acción

DL-Homocystine exerts its effects primarily through its involvement in methionine metabolism. It can be converted back to homocysteine, which then participates in the transsulfuration pathway to form cysteine or in the remethylation pathway to form methionine. These pathways are crucial for maintaining cellular homeostasis and regulating various biochemical processes .

Molecular Targets and Pathways:

Methionine Cycle: Conversion of homocysteine to methionine.

Transsulfuration Pathway: Conversion of homocysteine to cysteine.

Oxidative Stress Pathways: Involvement in redox reactions and oxidative stress regulation.

Comparación Con Compuestos Similares

DL-Homocystine is unique compared to other sulfur-containing amino acids due to its disulfide bond and its role in oxidative stress and cardiovascular health. Similar compounds include:

Homocysteine: A precursor to this compound, involved in methionine metabolism.

Cysteine: A sulfur-containing amino acid formed from homocysteine.

Methionine: An essential amino acid that is a precursor to homocysteine

Uniqueness: this compound’s unique disulfide bond and its role in oxidative stress make it distinct from other sulfur-containing amino acids. Its involvement in cardiovascular health and disease further highlights its significance in scientific research .

Actividad Biológica

DL-Homocystine, a sulfur-containing amino acid, is an oxidized form of homocysteine that plays a significant role in various biological processes. This article delves into its biological activity, focusing on its metabolic effects, implications in cardiovascular health, and potential therapeutic applications.

Overview of this compound

This compound is formed by the oxidation of homocysteine, a non-proteinogenic amino acid involved in the methionine cycle. Elevated levels of homocysteine are associated with cardiovascular diseases, neurological disorders, and other health issues. Understanding the biological activity of this compound can shed light on its role in these conditions.

1. Homocysteine Metabolism

Homocysteine is metabolized through several pathways:

- Remethylation to methionine via methionine synthase.

- Transsulfuration to cystathionine and subsequently to cysteine via cystathionine β-synthase (CBS) and cystathionase.

- Formation of this compound through oxidative processes.

Research indicates that the accumulation of homocysteine and its oxidized forms like this compound can inhibit enzymes such as betaine-homocysteine methyltransferase (BHMT), leading to hyperhomocysteinemia, which is detrimental to vascular function .

2. Cardiovascular Implications

This compound has been shown to affect cardiac contractility and coronary flow. In isolated rat heart studies:

- Administration of this compound thiolactone decreased parameters such as maximum rate of pressure change (), systolic left ventricular pressure (SLVP), and coronary flow (CF) significantly compared to control conditions .

- The combination of this compound with specific inhibitors further elucidated its impact on oxidative stress markers, indicating a complex interplay between oxidative stress and cardiac function.

Table 1: Effects of this compound on Cardiac Parameters

| Treatment | SLVP | CF | |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| DL-Hcy TLHC (10 µM) | Decreased | Decreased | Decreased |

| DL-Hcy TLHC + L-NAME | Decreased | - | Decreased |

| DL-Hcy TLHC + DL-PAG | Increased | - | Decreased |

Note: Statistical significance was observed at for most comparisons.

3. Oxidative Stress and Inflammation

This compound has been implicated in the generation of reactive oxygen species (ROS), contributing to oxidative stress. Elevated oxidative stress can lead to endothelial dysfunction, a precursor for atherosclerosis and other cardiovascular diseases .

4. Hyperhomocysteinemia Induction

A study demonstrated that dietary administration of S-(α-carboxybutyl)-DL-homocysteine (CBHcy), a derivative of this compound, led to significant elevations in total plasma homocysteine levels in rats. The results indicated that CBHcy effectively inhibited BHMT activity, resulting in metabolic disturbances that exacerbated hyperhomocysteinemia without affecting liver histology or global DNA methylation .

5. Protective Effects Against Oxidative Stress

Recent investigations into derivatives like homohypotaurine synthesized from this compound showed promising protective effects against oxidative stress in vitro. These findings suggest potential applications for this compound or its derivatives in therapeutic settings targeting oxidative damage in cardiovascular and neurological diseases .

Propiedades

IUPAC Name |

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019905, DTXSID101014691 | |

| Record name | L-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-72-2, 870-93-9 | |

| Record name | L-Homocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Homocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homocystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2S,2'S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-4,4'-dithiobis[2-aminobutyric] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804AS222UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.